

Spectroscopic Profile of 2-Bromo-5-methylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-5-methylpyridine	
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This document provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-methylpyridine** (CAS No: 3510-66-5), a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Bromo-5-methylpyridine**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of **2-Bromo-5-methylpyridine**, typically recorded in deuterated chloroform (CDCl₃), exhibits three distinct signals corresponding to the aromatic protons and the methyl group protons.



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.30	Doublet	H-6
~7.45	Doublet of Doublets	H-4
~7.20	Doublet	H-3
~2.35	Singlet	-СН₃

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **2-Bromo-5-methylpyridine** shows six signals, one for each carbon atom in the molecule.[1][2]

Chemical Shift (δ, ppm)	Assignment
~150.1	C-6
~142.0	C-2
~139.5	C-4
~131.8	C-5
~127.9	C-3
~17.8	-CH₃

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Bromo-5-methylpyridine** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.[3][4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH₃)
~1580, ~1460, ~1380	Strong	C=C and C=N Stretching (Pyridine Ring)
~1020	Strong	C-Br Stretch
~830	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry of **2-Bromo-5-methylpyridine** provides information about its molecular weight and fragmentation pattern. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[5][6]

m/z	Relative Intensity	Assignment
171/173	High	[M] ⁺ (Molecular Ion)
92	Moderate	[M - Br]+
65	Moderate	[C₅H₅] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-methylpyridine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.



- ¹H NMR Acquisition:
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used.
 - A sufficient number of scans (e.g., 1024 or more) are acquired to achieve a good signal-tonoise ratio, with a relaxation delay of 2-5 seconds.
- Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of 2-Bromo-5-methylpyridine is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

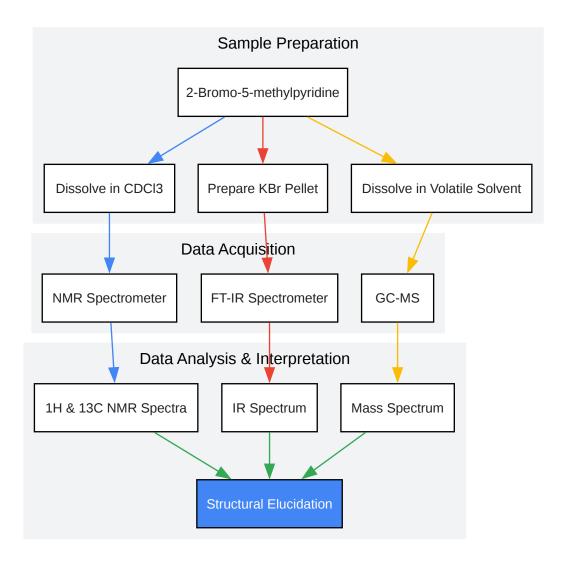


- · GC Conditions:
 - o Column: A non-polar capillary column (e.g., DB-5ms).
 - o Injector Temperature: 250 °C.
 - Oven Program: A suitable temperature program is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.
- · MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-methylpyridine**.





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